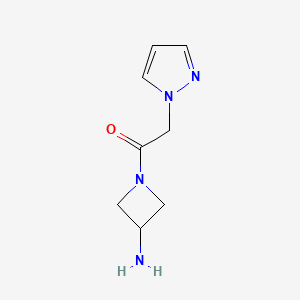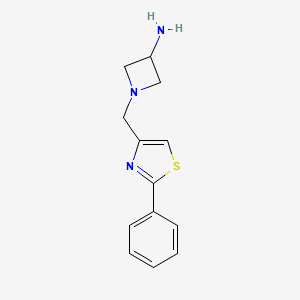![molecular formula C12H9F2NO2 B1466655 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1284667-02-2](/img/structure/B1466655.png)
1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
“1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid”, also known as DFPM, is a novel organic compound that has gained significant attention in the field of scientific research. It is a type of pyrrole derivative .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various chemical reactions. For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The preparative procedure is highly tolerant of various functional groups .
Molecular Structure Analysis
The molecular formula of “1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” is C12H9F2NO2. The structure of pyrrole derivatives is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrole derivatives are complex and involve multiple steps. For example, the reaction of 1H-1,2,4-triazole with 2,4-difluorophenyl compounds in the presence of certain catalysts can lead to the formation of pyrrole derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” is 237.2 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current information.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antifungal Agents
The pyrrole ring system found in 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a common scaffold in medicinal chemistry due to its biological activity. This compound has potential applications in the development of new antifungal agents . The difluorophenyl group can enhance the ability to penetrate fungal cell walls, potentially leading to more effective treatments for fungal infections.
Agriculture: Phytopathogenic Fungi Control
In agriculture, this compound could be used to develop treatments against phytopathogenic fungi, which are responsible for crop diseases . Its efficacy in inhibiting mycelial growth suggests it could be a valuable addition to plant protection strategies.
Material Science: Fluorinated Building Blocks
The presence of fluorine atoms makes this compound a valuable building block in material science. Fluorinated compounds have unique properties, such as increased stability and altered electronic characteristics, which are beneficial in creating advanced materials .
Biotechnology: Enzyme Inhibition
The structural features of 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid may allow it to act as an enzyme inhibitor. This application is crucial in biotechnological processes where the regulation of enzyme activity is required .
Environmental Applications: Biofilm Disruption
The compound’s potential to disrupt biofilms could be leveraged in environmental applications. Biofilms are a major concern in various industries, including water treatment and marine operations, due to their resistance to conventional cleaning methods .
Industrial Uses: Synthesis of Heterocyclic Compounds
In industrial chemistry, this compound can serve as a precursor for the synthesis of a wide range of heterocyclic compounds. These compounds are essential in the production of dyes, pigments, and pharmaceuticals .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-4-3-8(10(14)6-9)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJVHCPFHFGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466577.png)
![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)
![1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466581.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466583.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466584.png)
![1-[(2-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1466587.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)
![1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466589.png)
![1-[(2-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466590.png)


